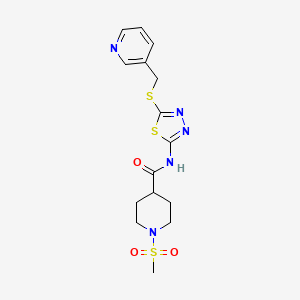
1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N5O3S3 and its molecular weight is 413.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula: C₁₅H₁₈N₄O₂S₂
- Molecular Weight: 358.46 g/mol
Structural Features
The compound features a piperidine backbone substituted with a carboxamide group, a methylsulfonyl group, and a thiadiazole moiety linked to a pyridine ring. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, similar to the studied compound, exhibit significant antimicrobial properties. For instance, compounds with thiadiazole structures have shown promising results against various bacterial strains:
| Compound | MIC (mg/ml) | Target Bacteria |
|---|---|---|
| Thiadiazole Derivative | 0.03 | Staphylococcus aureus |
| Chloramphenicol | 0.4 | Staphylococcus aureus |
| Thiadiazole Derivative | 0.85 | Bacillus subtilis |
These findings suggest that the compound may also possess similar antimicrobial efficacy due to its structural similarities to known active thiadiazole derivatives .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro studies have demonstrated that certain compounds can inhibit the growth of cancer cell lines, such as breast cancer and prostate cancer cells:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazole Derivative | MDA-MB-231 (Breast Cancer) | 3.3 |
| Thiadiazole Derivative | HEK293T (Normal Human Cells) | 34.71 |
In these studies, the tested compounds exhibited higher inhibitory activities compared to standard chemotherapy agents like cisplatin .
The proposed mechanism of action for thiadiazole derivatives involves interaction with various biological targets, including enzymes and receptors involved in cell proliferation and survival pathways. The specific interactions may vary based on the structural modifications present in the compound.
Case Studies
- Antimicrobial Study : A recent study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The most active compound showed an MIC value significantly lower than that of conventional antibiotics.
- Anticancer Research : Another study focused on the synthesis of piperidine-based thiadiazoles and their effect on cancer cell lines. The results indicated that these compounds induce apoptosis in cancer cells through caspase activation pathways.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S3/c1-26(22,23)20-7-4-12(5-8-20)13(21)17-14-18-19-15(25-14)24-10-11-3-2-6-16-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMORQRYMFOGXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













